molecular formula C14H26N2O3 B2527440 Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate CAS No. 200267-72-7

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate

Cat. No.: B2527440
CAS No.: 200267-72-7
M. Wt: 270.373
InChI Key: VANKZWSJMOYLCK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate (CAS: 544696-01-7) is a piperidine derivative featuring a tert-butoxycarbonyl (BOC) protecting group at the 1-position and a propylcarbamoyl moiety at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where piperidine scaffolds are widely utilized for their conformational flexibility and bioactivity . The BOC group enhances stability during synthetic processes, while the carbamoyl substituent modulates physicochemical properties such as solubility and lipophilicity. Its molecular formula is C₁₄H₂₆N₂O₃, with a calculated molecular weight of 270.36 g/mol (based on structural analysis).

Properties

IUPAC Name

tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANKZWSJMOYLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propyl isocyanate. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Piperidine-1-carboxylate Derivatives

Compound Name CAS Number Substituent (4-position) Molecular Formula Molecular Weight (g/mol)
This compound 544696-01-7 Propylcarbamoyl (NHCOC₃H₇) C₁₄H₂₆N₂O₃ 270.36
N-Butyl 1-BOC-piperidine-4-carboxamide 1016716-42-9 Butylcarbamoyl (NHCOC₄H₉) C₁₅H₂₈N₂O₃ 284.40
tert-Butyl 4-(methylcarbamoyl)piperidine-1-carboxylate 200267-72-7 Methylcarbamoyl (NHCOCH₃) C₁₂H₂₂N₂O₃ 242.32
tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate 254905-58-3 Dimethylcarbamoyl (N(CH₃)₂CO) C₁₃H₂₄N₂O₃ 256.34
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate 139290-70-3 Methoxy(methyl)carbamoyl C₁₃H₂₄N₂O₄ 272.34

Key Observations :

  • Molecular Weight : Larger substituents (e.g., butylcarbamoyl) elevate molecular weight, which may influence pharmacokinetic profiles.
  • Polarity : Methoxy(methyl)carbamoyl derivatives exhibit higher polarity (TPSA: 64.7 Ų) due to additional oxygen atoms, improving solubility in polar solvents .

Physicochemical and Functional Comparisons

Table 2: Experimental and Predicted Properties

Property Target Compound tert-Butyl 4-(methylcarbamoyl)piperidine-1-carboxylate tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
LogP (Lipophilicity) 2.1 (predicted) 1.8 (predicted) 1.5 (predicted)
Water Solubility 0.12 mg/mL (predicted) 0.25 mg/mL (predicted) 0.45 mg/mL (experimental)
Hydrogen Bond Donors 2 2 1
TPSA (Ų) 58.2 58.2 64.7

Insights :

  • The propylcarbamoyl group in the target compound contributes to moderate lipophilicity (LogP ~2.1), balancing membrane permeability and solubility.
  • Methoxy(methyl)carbamoyl derivatives demonstrate superior solubility (0.45 mg/mL) due to reduced LogP and higher polarity .
  • Methylcarbamoyl analogs exhibit intermediate properties, making them versatile for diverse synthetic applications .

Biological Activity

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews the available literature on its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine core substituted with a tert-butyl group and a propylcarbamoyl moiety. The compound's structure can be represented as follows:

C14H24N2O2\text{C}_{14}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in inflammatory processes. Notably, it has been studied for its potential to inhibit the NLRP3 inflammasome, a key player in the innate immune response that contributes to inflammation and pyroptosis. Pyroptosis is a form of programmed cell death associated with the release of pro-inflammatory cytokines, such as IL-1β.

Key Findings:

  • Inhibition of IL-1β Release : Studies have shown that derivatives of piperidine compounds can effectively inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting that this compound may exhibit similar properties .
  • Anti-pyroptotic Activity : The compound has been evaluated for its ability to prevent pyroptotic cell death, with concentration-dependent effects observed in vitro .

Biological Evaluation

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Concentration Effect Reference
IL-1β Release Inhibition10 µM19.4% inhibition
Pyroptosis Prevention50 µM29.1% inhibition
Cytotoxicity in Astrocytes100 µM100% cell viability
Aβ Aggregation Inhibition100 µM85% inhibition

Case Studies

Several case studies have investigated the pharmacological effects of similar compounds derived from the piperidine scaffold:

  • NLRP3 Inflammasome Inhibitors : A series of studies focused on piperidine derivatives demonstrated their capacity to modulate inflammasome activity, leading to decreased levels of inflammatory cytokines in various models .
  • Neuroprotective Effects : Another study assessed the neuroprotective properties of related compounds against amyloid-beta-induced toxicity in astrocytes, highlighting a reduction in TNF-α production and improved cell viability .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 filters) for aerosolized particles or vapors. Higher protection (e.g., ABEK-P2) is advised for prolonged exposure .
  • Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles. Ensure eyewash stations and emergency showers are accessible .
  • Storage : Store in a cool, dry, ventilated area away from incompatible materials (strong acids/bases, oxidizers) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Step 1 : Start with tert-butyl piperidine carboxylate derivatives. Introduce the propylcarbamoyl group via coupling reactions (e.g., using propyl isocyanate or carbodiimide-mediated amidation) .
  • Step 2 : Optimize reaction conditions (e.g., anhydrous solvents like THF/DMF, 0–5°C for exothermic steps) to minimize side products .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to confirm substituent positions and tert-butyl/propylcarbamoyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~299) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways. Monitor via HPLC for impurities .
  • pH-Dependent Stability : Test solubility and stability in buffers (pH 1–12). For example, acidic conditions may hydrolyze the tert-butyl ester, while basic conditions could degrade the carbamoyl group .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and identify hazardous byproducts (e.g., toxic fumes above 200°C) .

Q. What advanced analytical techniques are used to study the compound’s interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to receptors like GPCRs or enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking Simulations : Use software (e.g., AutoDock) to predict binding modes, guided by X-ray crystallography data of homologous proteins .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, increasing reaction time from 12 to 24 hours may improve yields by 15% .
  • Flow Chemistry : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions in exothermic steps .
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Data Contradiction Analysis

Q. Conflicting reports on acute toxicity: How to reconcile differences in hazard classification?

  • Methodological Answer :

  • Source Evaluation : Cross-reference SDS data (e.g., vs. 13). Differences may arise from batch purity (95% vs. 97%) or test models (oral vs. dermal) .
  • In Vitro Testing : Perform MTT assays on human cell lines (e.g., HepG2) to validate acute toxicity (IC50 values) and compare with rodent data .

Key Research Recommendations

  • Priority : Conduct full ecotoxicological profiling (e.g., Daphnia magna LC50) to address data gaps in environmental hazards .
  • Innovation : Explore photochemical reactivity for applications in prodrug activation .

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